COX-2 Inhibition: Potency Comparison vs. Des-Methyl Analog
2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol exhibits a 36.5-fold greater inhibitory potency against human recombinant COX-2 compared to its des-methyl analog, 1-(1H-Pyrazol-4-yl)butan-1-ol . This difference is critical for applications requiring sub-micromolar COX-2 inhibition.
| Evidence Dimension | COX-2 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 42 nM |
| Comparator Or Baseline | 1-(1H-Pyrazol-4-yl)butan-1-ol: IC50 = 1532 nM |
| Quantified Difference | 36.5-fold improvement in potency |
| Conditions | Human recombinant COX-2 enzyme assay; 20-minute preincubation with compound followed by arachidonic acid substrate addition; fluorescence-based detection of PGF2α. |
Why This Matters
This substantial potency advantage ensures robust and reproducible COX-2 inhibition in biochemical and cellular assays, reducing compound usage and cost per data point.
- [1] BindingDB. Affinity Data for 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol (BDBM50365160). IC50: 42 nM. 2025. View Source
- [2] BindingDB. Affinity Data for 1-(1H-Pyrazol-4-yl)butan-1-ol (BDBM50089646). IC50: 1.51E+3 nM. 2025. View Source
